molecular formula C20H15ClFN5O2S B2422348 N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 897757-94-7

N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2422348
CAS No.: 897757-94-7
M. Wt: 443.88
InChI Key: LFNXTGMUOWWNSP-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a sophisticated synthetic compound designed for research applications, featuring a molecular architecture that integrates a thiazolotriazole heterobicycle. This structural motif is of significant interest in medicinal chemistry and chemical biology for the development of protein kinase inhibitors. The compound's mechanism of action is hypothesized to involve potent and selective interaction with the ATP-binding sites of specific kinases, making it a valuable chemical probe for investigating intracellular signaling pathways and their role in disease progression. Its core structure is similar to other biologically active thiazolotriazole derivatives documented in scientific resources . The strategic incorporation of both 2-chlorophenyl and 4-fluorophenyl substituents on the oxalamide scaffold is intended to optimize binding affinity and selectivity profiles. This reagent provides researchers with a critical tool for probing enzyme function, validating novel drug targets, and conducting high-throughput screening assays in oncology and neurodegenerative disease research. It is supplied exclusively for use in controlled laboratory settings by qualified scientific professionals.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2S/c21-15-3-1-2-4-16(15)24-19(29)18(28)23-10-9-14-11-30-20-25-17(26-27(14)20)12-5-7-13(22)8-6-12/h1-8,11H,9-10H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNXTGMUOWWNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

In silico pharmacokinetic studies of similar compounds have been summarized, suggesting that these compounds may have favorable pharmacokinetic properties.

Biological Activity

N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer, antifungal, and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is C20H15ClFN5O2SC_{20}H_{15}ClFN_5O_2S, with a molecular weight of approximately 443.9 g/mol. The structure includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.

Property Value
Molecular FormulaC20H15ClFN5O2S
Molecular Weight443.9 g/mol
CAS Number894032-97-4

Anticancer Activity

Research has indicated that derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines.

In a study evaluating the structure-activity relationship (SAR), it was found that modifications in the phenyl groups significantly influenced the anticancer efficacy. For example:

  • Compounds with chlorine substitutions demonstrated enhanced activity against leukemia cell lines such as CCRF-CEM and HL-60 .
  • The presence of fluorine in the phenyl ring was also associated with improved cytotoxicity .

Antifungal Activity

The triazole moiety is well-known for its antifungal properties. Recent studies have highlighted the effectiveness of 1,2,4-triazole derivatives in combating fungal infections. The compound under discussion has been evaluated for its antifungal potential against various strains.

The antifungal activity was assessed using standard methods where the compound exhibited broad-spectrum effectiveness. The structure-activity relationship revealed that:

  • The introduction of different substituents on the triazole ring significantly altered antifungal potency.
  • Compounds containing both chloro and fluorine groups were particularly effective against resistant fungal strains .

Antimicrobial Activity

In addition to anticancer and antifungal activities, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. This makes it a candidate for further development as an antimicrobial agent.

Summary of Biological Activities

Activity Type Effectiveness Notes
AnticancerHighEffective against leukemia and solid tumors
AntifungalModerate to HighBroad-spectrum activity; effective against resistant strains
AntimicrobialModerateActive against Gram-positive and Gram-negative bacteria

Q & A

Q. Q1: What are the recommended methods for synthesizing N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the assembly of the thiazolo-triazole core followed by oxalamide coupling. Key steps include:

  • Thiazolo-triazole formation : Cyclocondensation of substituted thioamides with hydrazonoyl chlorides under reflux in ethanol .
  • Oxalamide coupling : Reacting the thiazolo-triazole intermediate with 2-chlorophenyl isocyanate or oxalyl chloride derivatives in dimethylformamide (DMF) with triethylamine as a base .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Q2: How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR (¹H/¹³C) : Verify aromatic protons (δ 7.1–8.3 ppm) and carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (e.g., m/z 457.91 for C₂₁H₁₇ClFN₅O₂S) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of calculated values .

Q. Q3: What are the primary pharmacological activities associated with this compound?

Methodological Answer: Preliminary studies on analogs suggest:

  • Antimicrobial activity : Test via broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus), with IC₅₀ values in the 8–32 µg/mL range .
  • Anticancer potential : Screen using MTT assays on cancer cell lines (e.g., MCF-7, HepG2), noting apoptosis induction via caspase-3 activation .
  • Enzyme inhibition : Evaluate kinase or protease inhibition via fluorescence-based assays (e.g., EGFR kinase inhibition at 10 µM) .

Advanced Research Questions

Q. Q4: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate receptor binding .
  • Linker modification : Replace the ethyl spacer with propyl or cyclic analogs to assess steric effects on target engagement .
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with bacterial DNA gyrase or cancer-related kinases .

Q. Q5: How to resolve contradictions in reported biological activity data for thiazolo-triazole derivatives?

Methodological Answer:

  • Standardize assays : Use identical strains (e.g., ATCC 25923 for S. aureus) and solvent controls (DMSO ≤1% v/v) to minimize variability .
  • Validate mechanisms : Perform target-specific assays (e.g., β-lactamase inhibition for antimicrobial activity) to isolate confounding factors .
  • Cross-laboratory validation : Collaborate to replicate results using shared compound batches and protocols .

Q. Q6: What strategies improve the solubility and bioavailability of this lipophilic compound?

Methodological Answer:

  • Prodrug synthesis : Introduce ionizable groups (e.g., phosphate esters) at the oxalamide moiety .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous dispersion .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

Q. Q7: How to design experiments for elucidating the mechanism of action in cancer cells?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Protein profiling : Use Western blotting to quantify Bcl-2/Bax ratios or phospho-ERK levels post-treatment .
  • Cellular imaging : Employ confocal microscopy with Annexin V-FITC/PI staining to visualize apoptosis/necrosis .

Q. Q8: What are the challenges in scaling up synthesis, and how can they be addressed?

Methodological Answer:

  • Byproduct formation : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio for oxalyl chloride) and use flow chemistry for precise control .
  • Catalyst recycling : Employ immobilized catalysts (e.g., Pd/C) to reduce costs and improve yield (>85%) .
  • Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography for faster separation .

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